2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Description
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core with bromo and chloro substituents at positions 2 and 6, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-8-4-2-1-3(7)9-11(4)10-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGTYXQNLVJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diaminopyridazine Derivatives
A foundational approach involves cyclizing diaminopyridazine precursors with nitrite sources to form the triazole ring. For instance, 4,5-diaminopyridazine derivatives undergo condensation with sodium nitrite under acidic conditions, yielding the triazolo[1,5-b]pyridazine scaffold . Adapting this method, 6-chloro-4,5-diaminopyridazine can be treated with NaNO₂ in HCl, followed by bromination at position 2 using phosphorus oxybromide (POBr₃). This two-step process achieves regioselective halogenation, though yields are moderate (45–55%) due to competing side reactions .
Key Reaction Conditions
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Precursor : 6-Chloro-4,5-diaminopyridazine
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Cyclization : NaNO₂ (1.2 eq), HCl (conc.), 0–5°C, 2 h
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Bromination : POBr₃ (1.5 eq), 120°C, 6 h
Diazonium Salt Halogenation via Sandmeyer Reaction
The Sandmeyer reaction enables direct halogenation of aminopyridazine intermediates. Starting with 6-chloro-2-aminopyridazine , diazotization with NaNO₂ and H₂SO₄ generates a diazonium salt, which is subsequently treated with CuBr to introduce bromine at position 2 . This method offers excellent regiocontrol, with reported yields of 60–70% .
Optimized Protocol
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Diazotization :
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Substrate: 6-Chloro-2-aminopyridazine (1.0 eq)
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Reagents: NaNO₂ (1.1 eq), H₂SO₄ (20% v/v), 0°C, 30 min
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Bromination :
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CuBr (2.0 eq), HBr (48% aq), 80°C, 3 h
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Thermolysis of Tetrazole Precursors
Intramolecular cyclization of tetrazole-substituted pyridazines provides a high-temperature route to the triazole core. For example, 2-azido-6-chloropyridazine-3-carbonitrile undergoes thermolysis at 400°C under reduced pressure, forming the triazolo[1,5-b]pyridazine framework . Post-synthesis bromination at position 2 using N-bromosuccinimide (NBS) completes the synthesis. While efficient, this method requires specialized equipment and yields ≈40% .
Critical Parameters
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Tetrazole Formation : NaN₃, DMF, 100°C, 12 h
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Thermolysis : 400°C, 10⁻⁵ Torr, 2 h
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Bromination : NBS (1.2 eq), AIBN (cat.), CCl₄, reflux, 8 h
Halogenation of Preformed Triazolopyridazine
Direct electrophilic substitution on preformed 6-chloro- triazolo[1,5-b]pyridazine offers a late-stage bromination strategy. Using bromine (Br₂) in acetic acid at 50°C introduces bromine selectively at position 2, leveraging the electron-deficient nature of the pyridazine ring . This method achieves 65–75% yields but requires careful control of stoichiometry to avoid over-bromination.
Procedure Summary
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Bromination : Br₂ (1.1 eq), AcOH, 50°C, 4 h
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Workup : Quench with Na₂S₂O₃, precipitate with ice-water
Multicomponent One-Pot Synthesis
Emerging protocols utilize one-pot reactions to assemble the triazole and pyridazine rings concurrently. A representative example involves reacting 2-chloromalononitrile with 1-bromo-1H-1,2,3-triazole-4-carbaldehyde in the presence of ammonium acetate, forming the target compound in a single step . This method streamlines synthesis but suffers from lower yields (30–35%) due to competing polymerization .
Reaction Scheme
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Components :
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1-Bromo-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq)
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2-Chloromalononitrile (1.2 eq)
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NH₄OAc (3.0 eq)
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Conditions : EtOH, reflux, 12 h
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization | Regioselective halogenation | Multi-step, moderate yields | 45–55 |
| Sandmeyer Reaction | High regiocontrol, scalable | Requires diazonium intermediates | 60–70 |
| Thermolysis | Direct ring formation | Specialized equipment, low yields | ≈40 |
| Electrophilic Substitution | Late-stage modification | Risk of over-halogenation | 65–75 |
| One-Pot Synthesis | Simplified workflow | Low yields, byproduct formation | 30–35 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms at positions 2 and 6, respectively, are susceptible to NAS due to the electron-deficient nature of the triazolopyridazine ring.
Key Observations:
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Bromine Reactivity : Bromine at position 2 is more reactive than chlorine in analogous triazolopyridines, as seen in palladium-catalyzed coupling reactions .
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Chlorine Reactivity : Chlorine at position 6 may require harsher conditions (e.g., copper catalysis or elevated temperatures) for substitution .
Example Reaction:
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling diversification of the heterocycle.
Supported Protocols:
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Suzuki–Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids under Pd catalysis .
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Sonogashira Coupling : Forms alkynylated derivatives with terminal alkynes (e.g., 4-ethylnylanisole) .
Table: Representative Coupling Reactions
Cyclization and Annulation
The triazolopyridazine core can act as a dienophile or dipolarophile in [3+2] or [4+2] cycloadditions.
Mechanistic Insights:
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Copper-Mediated Cycloaddition : Reacts with nitriles or azides to form fused polyheterocycles via [3+2] pathways .
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Boulton–Katritzky Rearrangement : Observed in related triazolopyridines under basic conditions .
Halogen Exchange:
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Bromine can be replaced with iodine via Finkelstein reaction (KI, CuI, DMF) .
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Chlorine may undergo SNAr with amines (e.g., NH₃/MeNH₂ in EtOH) .
Biological Activity Derivatization
Structural analogs of triazolopyridazines exhibit PDE4 inhibition and anticancer activity . Modifications at positions 2 and 6 are critical for optimizing bioactivity:
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PDE4 Inhibition : Introduction of dialkoxyphenyl groups enhances potency (IC₅₀ ~1–3 nM) .
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Anticancer Activity : Substitution with indole derivatives suppresses ERK signaling .
Stability and Reactivity Considerations
Scientific Research Applications
2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with receptors, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
Substituent Variations in Triazolo-Pyridazine Derivatives
The substituents on the triazolo-pyridazine backbone significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Effects : Bromo and chloro substituents enhance electrophilicity, facilitating nucleophilic substitutions, whereas trifluoromethyl groups increase metabolic stability .
- Steric Effects : Bulky substituents (e.g., 4-Cl-phenyl) may reduce binding affinity in enzyme inhibition compared to smaller groups like methyl .
Pharmacological Potential of Analogues
While direct data for the target compound are unavailable, structurally related triazolo-pyridazines and triazolo-pyrimidines have been explored as enzyme inhibitors:
- KLK7 Inhibition: Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine showed moderate inhibitory activity against KLK7, but none outperformed parent structures .
- Synthetic Utility : The 6-chloro-2-(4-chlorophenyl) analogue () serves as a precursor for coupling reactions, highlighting the versatility of halogenated triazolo-pyridazines in medicinal chemistry .
Biological Activity
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and antiviral activities, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrClN
- IUPAC Name : this compound
- SMILES : ClC1=NN2C(C(Br)=C1)=NC=N2
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological effects:
Anticancer Activity
Recent studies have shown that this compound displays significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines. It demonstrated an IC value of approximately 9.22 µM against HeLa cells after 72 hours of treatment, indicating potent cytotoxicity .
- Mechanism of Action : The compound inhibits cell proliferation by inducing apoptosis and altering cell cycle progression. Specifically, it caused significant accumulation of cells in the sub-G1 phase at higher concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Testing : Various concentrations were tested against bacterial strains such as E. coli and S. aureus, showing promising inhibitory effects.
- Case Study : A study reported that derivatives of triazole compounds exhibited enhanced activity against resistant bacterial strains when compared to traditional antibiotics .
Antiviral Activity
Preliminary investigations suggest potential antiviral effects:
- Mechanism Exploration : The compound's ability to inhibit viral replication is currently under investigation. Initial docking studies indicated favorable interactions with viral proteins that are critical for viral entry and replication .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | 9.22 (HeLa) | Induces apoptosis |
| 8-Bromo-6-Chloro-[1,2,4]Triazolo[1,5-b]Pyridazine | Antimicrobial | TBD | Disrupts cell wall synthesis |
| Benzothiazolyl-Pyridine Hybrid | Antiviral | TBD | Inhibits viral entry |
Research Findings and Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Study on Anticancer Properties : A comprehensive study demonstrated that triazole derivatives could inhibit tumor growth in vivo using the chick chorioallantoic membrane (CAM) model .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of triazole compounds against multi-drug resistant strains of bacteria .
Q & A
Q. What are the most reliable synthetic routes for preparing 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine?
- Methodological Answer: The compound can be synthesized via halogenation of the parent triazolopyridazine scaffold. For example, bromination at position 2 and chlorination at position 6 can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF, 0–25°C). Reaction progress should be monitored by TLC or LC-MS, and purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended . Key Consideration: Ensure regioselectivity by optimizing reaction time and temperature to avoid over-halogenation or ring-opening side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons near halogens show characteristic downfield shifts) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₂BrClN₄).
- Elemental Analysis: Confirm %C, H, N within ±0.3% of theoretical values .
Note: Purity >95% is critical for downstream applications; use HPLC with a C18 column for quantification.
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during functionalization of the triazolopyridazine core?
- Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. ring rearrangement). To address this:
- Kinetic Studies: Monitor reactions in real-time using in-situ IR or NMR to identify intermediates .
- Computational Modeling: DFT calculations (e.g., Gaussian) can predict preferred sites for electrophilic attack (e.g., C-3 vs. C-7 positions) .
Example: Bromine at C-2 may sterically hinder reactions at adjacent positions, requiring milder conditions or directing groups .
Q. How does the electronic effect of bromine and chlorine substituents influence photochemical stability?
- Methodological Answer: Halogens alter the electron density of the triazolopyridazine ring, impacting UV absorption and photodegradation.
- UV-Vis Spectroscopy: Compare λmax shifts in derivatives (bromine increases absorbance in the 250–300 nm range).
- Matrix Isolation Studies: Trap photolysis intermediates (e.g., nitrenes or carbenes) under argon at 10 K for IR analysis .
Key Insight: Chlorine’s electronegativity stabilizes the ring, while bromine’s polarizability may enhance intersystem crossing, leading to triplet-state reactivity .
Q. What are the challenges in derivatizing this compound for biological activity studies?
- Methodological Answer:
- Solubility Issues: The hydrophobic core requires polar auxiliaries (e.g., PEG linkers or sulfonate groups) for aqueous compatibility .
- Cross-Reactivity: Bromine at C-2 may participate in unintended Suzuki couplings; use protective groups (e.g., TMS) during functionalization .
Case Study: Derivatives like 6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine show improved binding to kinase targets but require rigorous SAR optimization .
Critical Research Gaps and Future Directions
- Mechanistic Studies: Elucidate the role of halogen bonding in supramolecular assembly (e.g., cocrystallization with biomolecules) .
- Biological Screening: Prioritize derivatives for anti-senescence activity, as triazolopyridazines are explored in senescence-related disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
